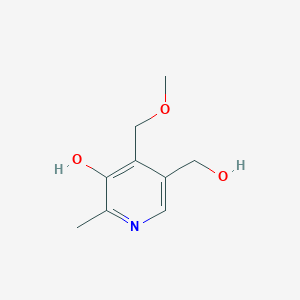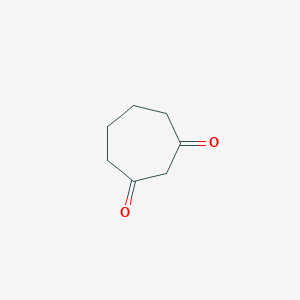
5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol
Overview
Description
Structurally related to vitamin B6 (pyridoxine), it acts as an antivitamin and has the potential to induce epileptic seizures . Despite its toxicity, Ginkgo biloba has been used for centuries in traditional medicine to treat various ailments, including memory enhancement and blood flow improvement .
Mechanism of Action
- This decrease leads to reduced availability of glutamate decarboxylase, an enzyme involved in neurotransmitter synthesis .
- This disruption affects various biochemical processes, including neurotransmitter synthesis and metabolism .
- GABA is a major inhibitory neurotransmitter, and its disruption can influence neuronal excitability .
- Recent studies show that significant levels of ginkgotoxin cross the blood-brain barrier and enter the central nervous system (CNS) after oral administration of Ginkgo biloba extract (GBE) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Ginkgotoxin is an antivitamin that interferes with the biochemical reactions involving vitamin B6 . It interacts with enzymes, proteins, and other biomolecules involved in these reactions .
Cellular Effects
Ginkgotoxin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of Ginkgotoxin are still being researched .
Molecular Mechanism
The molecular mechanism of Ginkgotoxin involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ginkgotoxin change over time. It has been observed that the toxicity of Ginkgotoxin can be reduced by storing under low temperatures and heating treatment .
Dosage Effects in Animal Models
In animal models, the effects of Ginkgotoxin vary with different dosages . High doses of Ginkgotoxin have been associated with epileptic seizures .
Metabolic Pathways
Ginkgotoxin is involved in metabolic pathways related to vitamin B6 . It interacts with enzymes or cofactors involved in these pathways . The exact effects of Ginkgotoxin on metabolic flux or metabolite levels are still being researched .
Transport and Distribution
It is believed that Ginkgotoxin may interact with certain transporters or binding proteins .
Subcellular Localization
It is possible that Ginkgotoxin may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ginkgotoxin involves a regioselective approach. One method employs a blocking-deblocking strategy, which relies on selective ketal formation and subsequent deprotection . This method allows for the precise introduction of functional groups at specific positions on the pyridoxine molecule.
Industrial Production Methods: Industrial production of ginkgotoxin is not well-documented, likely due to its limited commercial use and inherent toxicity. extraction from Ginkgo biloba seeds and leaves remains a primary source. The seeds are typically boiled or roasted to reduce toxicity before extraction .
Chemical Reactions Analysis
Types of Reactions: 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ginkgotoxin derivatives with altered functional groups .
Scientific Research Applications
5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol has been studied extensively for its effects on the nervous system. Its ability to induce seizures makes it a valuable tool in epilepsy research. Additionally, its structural similarity to vitamin B6 allows researchers to study antivitamin effects and their implications in metabolic pathways .
In biology and medicine, ginkgotoxin is used to investigate the mechanisms of neurotoxicity and to develop potential antidotes or protective agents. In industry, it serves as a reference compound for quality control in the production of Ginkgo biloba supplements .
Comparison with Similar Compounds
Pyridoxine (Vitamin B6): Structurally similar but non-toxic and essential for normal brain function.
Pyridoxal: Another form of vitamin B6, involved in amino acid metabolism.
Pyridoxamine: A derivative of vitamin B6, also involved in amino acid metabolism.
Uniqueness: 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol’s uniqueness lies in its dual nature as both a structural analog of vitamin B6 and a potent neurotoxin. This duality makes it a valuable research tool for studying the effects of vitamin B6 deficiency and the mechanisms of neurotoxicity .
Properties
IUPAC Name |
5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-9(12)8(5-13-2)7(4-11)3-10-6/h3,11-12H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVINQHQHARVZFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)COC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3131-27-9 (hydrochloride) | |
| Record name | 4-Methoxymethylpyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00163366 | |
| Record name | Ginkgotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1464-33-1 | |
| Record name | 4′-O-Methylpyridoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1464-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxymethylpyridoxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001464331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ginkgotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1464-33-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ginkgotoxin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSN7F3YJ95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Ginkgotoxin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ginkgotoxin exert its effects?
A1: Ginkgotoxin acts as an antivitamin by interfering with vitamin B6-dependent metabolic processes. It exhibits a higher affinity for human pyridoxal kinase (hPL kinase) compared to natural substrates like pyridoxal, ultimately reducing the formation of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. [, ]
Q2: What are the downstream consequences of ginkgotoxin's interaction with hPL kinase?
A2: Inhibition of hPL kinase by ginkgotoxin disrupts the production of PLP, an essential cofactor for over 160 enzymes involved in crucial metabolic pathways. This disruption can lead to various neuronal symptoms, including epileptic convulsions, headaches, and other neurological disorders. [, , ]
Q3: What is the molecular formula and weight of ginkgotoxin?
A3: Ginkgotoxin (4'-O-methylpyridoxine) has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol. [, , , ]
Q4: Are there any spectroscopic techniques used to characterize ginkgotoxin?
A4: Yes, quantitative 1H NMR (qHNMR) is a valuable technique for characterizing and quantifying ginkgotoxin in Ginkgo biloba preparations, even in the absence of identical reference material. []
Q5: How stable is ginkgotoxin under different processing conditions?
A5: Ginkgotoxin content in Ginkgo biloba seeds decreases with increased cooking time. Pan-frying for 8-11 minutes significantly reduces ginkgotoxin levels while preserving beneficial compounds like flavonoids. [] Drying methods significantly influence the stability of ginkgotoxin. Freeze-drying shows superior preservation compared to infrared drying, hot-air drying, and pulsed-vacuum drying. []
Q6: Are there effective methods for removing ginkgotoxin from Ginkgo biloba seeds?
A6: Yes, combining endogenous enzymatic hydrolysis with resin adsorption efficiently removes ginkgotoxin while preserving nutritional components. Endogenous enzymes convert ginkgotoxin-5'-glucoside to ginkgotoxin, which is then effectively adsorbed by resin. []
Q7: What is known about the pharmacokinetics of ginkgotoxin?
A7: Studies have investigated the pharmacokinetic profiles of ginkgotoxin and ginkgolic acids in rat plasma after oral administration, providing insights into their absorption, distribution, metabolism, and excretion. []
Q8: What are the toxicological effects of ginkgotoxin?
A8: Ginkgotoxin is a known neurotoxin. Excessive consumption of Ginkgo biloba seeds, particularly those containing high levels of ginkgotoxin, can lead to symptoms like epileptic convulsions and other neurological disorders. [, , ]
Q9: What precautions should be taken regarding ginkgotoxin in Ginkgo biloba products?
A9: Due to the presence of ginkgotoxin, restricted use of Ginkgo biloba products is recommended. Proper processing methods are crucial to minimize ginkgotoxin levels and ensure consumer safety. []
Q10: What analytical methods are commonly used to detect and quantify ginkgotoxin?
A10: Several analytical methods are employed:
- High-performance liquid chromatography (HPLC) with fluorescence detection: This method allows for the simultaneous determination of ginkgotoxin, ginkgotoxin-5'-glucoside, and vitamin B6 compounds in Ginkgo biloba seeds. []
- Liquid chromatography (LC) with UV or fluorescence detection: This technique, coupled with a simple extraction procedure, effectively determines ginkgotoxin levels in various Ginkgo biloba products. []
- Liquid chromatography/mass spectrometry (LC/MS) and LC/MS/MS: These methods confirm the presence and identity of ginkgotoxin and its glucoside in Ginkgo biloba extracts. []
- Quantitative 1H NMR (qHNMR): This technique, combined with countercurrent separation (CS), enables the quantification of ginkgotoxin even without an identical reference standard. []
Q11: How is ginkgotoxin used in research?
A11: Ginkgotoxin serves as a valuable tool in studying:
- Seizure models: Ginkgotoxin-induced seizures in zebrafish larvae provide a model for epilepsy research and anti-epileptic drug screening. []
- Vitamin B6 metabolism: The interaction of ginkgotoxin with enzymes like pyridoxal kinase helps elucidate the mechanisms of vitamin B6 metabolism. [, , ]
Q12: Are there any potential applications of ginkgotoxin?
A12: While ginkgotoxin itself is primarily known for its toxicity, understanding its interactions with biological systems provides valuable insights into:
- Drug development: Studying ginkgotoxin's binding to pyridoxal kinase can aid in designing novel drugs targeting this enzyme for various therapeutic purposes. [, ]
- Food safety: Developing effective methods for removing ginkgotoxin from Ginkgo biloba seeds ensures the safety of food products derived from this plant. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Chloromethyl-[1,3]dioxane](/img/structure/B75608.png)








